1-Hydroxy-2,3-dimethylanthracene-9,10-dione
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Overview
Description
1-Hydroxy-2,3-dimethylanthracene-9,10-dione is a chemical compound with the molecular formula C₁₆H₁₂O₃ and a molecular weight of 252.27 g/mol It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methyl groups on the anthracene ring
Preparation Methods
The synthesis of 1-Hydroxy-2,3-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the primary starting material.
Oxidation: Anthracene is oxidized to form anthraquinone.
Methylation: Methyl groups are introduced at the 2 and 3 positions using methylating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Hydroxy-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the anthracene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-2,3-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,3-dimethylanthracene-9,10-dione involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, influencing various biochemical pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
1-Hydroxy-2,3-dimethylanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Hydroxyanthraquinone: Lacks the methyl groups, resulting in different chemical properties.
2-Methyl-1,4-anthraquinone: Has a different substitution pattern, affecting its reactivity.
1,4-Dihydroxyanthraquinone: Contains additional hydroxyl groups, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
61231-62-7 |
---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
1-hydroxy-2,3-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3/c1-8-7-12-13(14(17)9(8)2)16(19)11-6-4-3-5-10(11)15(12)18/h3-7,17H,1-2H3 |
InChI Key |
GARRKQYRNXWAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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